molecular formula C5H3FN2O4 B1666343 5-Fluoroorotic acid CAS No. 703-95-7

5-Fluoroorotic acid

Cat. No.: B1666343
CAS No.: 703-95-7
M. Wt: 174.09 g/mol
InChI Key: SEHFUALWMUWDKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . The primary target of 5FOA is the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which is encoded by the URA3 gene . This enzyme plays a crucial role in the synthesis of pyrimidines, which are essential components of nucleic acids .

Mode of Action

5FOA interacts with its target, OMP decarboxylase, by mimicking its natural substrate, orotic acid . The enzyme converts 5FOA into 5-fluorouracil , a toxic metabolite . This conversion process involves the decarboxylation of 5FOA to form fluoroorotidine monophosphate, which is subsequently decarboxylated to form 5-fluorouridine monophosphate .

Biochemical Pathways

The action of 5FOA affects the pyrimidine biosynthesis pathway . By being converted into 5-fluorouracil, a toxic metabolite, it disrupts the normal functioning of this pathway . This leads to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that 5foa is converted into toxic metabolites within the cell, indicating that it is absorbed and metabolized effectively . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5FOA and their impact on its bioavailability remain to be elucidated.

Result of Action

The conversion of 5FOA into 5-fluorouracil results in the inhibition of cell growth . This is because 5-fluorouracil is toxic to cells, disrupting normal cellular functions and leading to cell death . This property is exploited in yeast genetics to select for the absence of the URA3 gene .

Action Environment

The action of 5FOA can be influenced by various environmental factors. For instance, the presence of large numbers of wild-type cells can affect the selection process in yeast genetics . .

Safety and Hazards

5-Fluoroorotic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a risk of serious damage to health by prolonged exposure .

Future Directions

5-Fluoroorotic acid is a useful reagent in genetic engineering, particularly in yeast molecular genetics . It has been used in transformation and recombination studies where loss of URA3+ is desired . It has also been used in diatom selection .

Biochemical Analysis

Biochemical Properties

5-Fluoroorotic acid interacts with the enzyme orotidine-5’-monophosphate decarboxylase, encoded by the URA3 gene . This interaction results in the decarboxylation of this compound to 5-fluorouracil . The 5-fluorouracil metabolite is toxic to cells, making this compound a useful tool in yeast genetics for selecting against the presence of the URA3 gene .

Cellular Effects

The primary cellular effect of this compound is toxicity, which is induced through its conversion to 5-fluorouracil . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, and cells expressing this enzyme are unable to grow in the presence of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 5-fluorouracil, a toxic metabolite . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, which is encoded by the URA3 gene . The resulting 5-fluorouracil metabolite is toxic to cells, inhibiting their growth .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its toxicity . As this compound is converted to 5-fluorouracil, it induces toxicity in cells expressing the URA3 gene . This effect is consistent over time, as long as this compound is present .

Metabolic Pathways

This compound is involved in the pyrimidine biosynthesis pathway . It is converted to 5-fluorouracil by the enzyme orotidine-5’-monophosphate decarboxylase, which is part of this pathway .

Transport and Distribution

Given its role in yeast genetics, it is likely that it is transported into cells where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .

Subcellular Localization

Given its role in yeast genetics, it is likely that it is localized in the cytoplasm where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid can be synthesized through the fluorination of orotic acid. The reaction typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position of the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale fluorination of orotic acid using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to ensure the removal of by-products and unreacted starting materials .

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHFUALWMUWDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220573
Record name 5-Fluoroorotic acid
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Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

703-95-7
Record name Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-fluorouracil-4-carboxylic acid
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Record name 5-FLUOROOROTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-fluoroorotic acid (5-FOA) exert its effects in cells?

A1: 5-FOA itself is not inherently toxic. It becomes active after being metabolized within cells by enzymes involved in pyrimidine biosynthesis. [, , ] Specifically, the enzymes orotate phosphoribosyltransferase (OPRTase) and orotidine-5′-monophosphate decarboxylase (OMPdeCase) convert 5-FOA into 5-fluorouridine monophosphate (5-FUMP), which is further metabolized to 5-fluorouridine triphosphate (5-FUTP). [, ]

Q2: What are the downstream consequences of 5-FOA metabolism?

A2: 5-FUTP is the primary toxic metabolite. It disrupts RNA synthesis by competing with uridine triphosphate (UTP) for incorporation into RNA molecules. [, , ] This incorporation leads to the production of dysfunctional RNA, ultimately affecting protein synthesis and cell viability. [, ] Additionally, 5-FUMP can be converted to 5-fluoro-2′-deoxyuridine monophosphate, which inhibits thymidylate synthase, a key enzyme in DNA synthesis, ultimately affecting DNA replication. []

Q3: What is the molecular formula and weight of 5-FOA?

A3: The molecular formula of 5-FOA is C5H3FN2O4, and its molecular weight is 174.09 g/mol. []

Q4: Is 5-FOA stable in solution?

A4: 5-FOA is known to undergo spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C), forming 5-fluorouracil. [] This hydrolysis can be accelerated enzymatically in the presence of isolated leukocytes. []

Q5: Does the instability of 5-FOA in solution pose challenges for its use?

A5: Yes, the instability of 5-FOA can complicate its use in some applications. Its spontaneous hydrolysis to 5-fluorouracil needs to be considered when designing experiments and interpreting results. []

Q6: Can you elaborate on how 5-FOA is used for genetic manipulation?

A7: Researchers can introduce a wild-type copy of the gene encoding OPRTase (like pyrE or pyrF) on a plasmid into a mutant strain lacking a functional OPRTase. [, , ] These transformed cells become sensitive to 5-FOA. Subsequent selection for 5-FOA resistance allows the identification of cells that have lost the plasmid, enabling gene replacements and other genetic modifications. [, , ]

Q7: What is the relationship between the structure of 5-FOA and its activity?

A8: The fluorine atom at the 5-position of the pyrimidine ring is crucial for the cytotoxic activity of 5-FOA. [, ] Replacing this fluorine with a hydrogen atom results in a loss of activity. [] Modifications to other parts of the molecule, such as the addition of a methyl group, can alter cellular uptake but do not fundamentally change the mechanism of action. []

Q8: Has 5-FOA shown any potential as an antimicrobial agent?

A9: In vitro studies have demonstrated that 5-FOA exhibits selective activity against the malaria parasite Plasmodium falciparum. [] It inhibits parasite growth at concentrations significantly lower than those affecting mammalian cells. [] This selectivity is attributed to the parasite's dependence on de novo pyrimidine biosynthesis, while mammalian cells can utilize salvage pathways. []

Q9: How does resistance to 5-FOA emerge?

A10: Resistance to 5-FOA typically arises from mutations in the genes encoding enzymes involved in its metabolism, primarily OPRTase. [, ] These mutations can result in a loss of enzyme activity, preventing the conversion of 5-FOA to its toxic metabolites. [, ]

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